molecular formula C9H18ClNO2 B12404417 Gabapentin-d6 Hydrochloride

Gabapentin-d6 Hydrochloride

Cat. No.: B12404417
M. Wt: 213.73 g/mol
InChI Key: XBUDZAQEMFGLEU-LRDWTYOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gabapentin-d6 Hydrochloride is a deuterated form of Gabapentin Hydrochloride, which is a gamma-aminobutyric acid (GABA) analogue. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Gabapentin. Gabapentin Hydrochloride itself is widely known for its use in treating seizures and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gabapentin-d6 Hydrochloride involves the incorporation of deuterium, a stable isotope of hydrogen, into the Gabapentin molecule. This process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Gabapentin-d6 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Gabapentin-d6 Hydrochloride is extensively used in scientific research due to its unique properties:

Mechanism of Action

Gabapentin-d6 Hydrochloride exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits the excitatory influx of calcium ions, thereby reducing the release of neurotransmitters such as glutamate. This mechanism contributes to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Comparison with Similar Compounds

    Gabapentin Hydrochloride: The non-deuterated form of Gabapentin-d6 Hydrochloride.

    Pregabalin: Another GABA analogue used to treat neuropathic pain and epilepsy.

    Vigabatrin: An antiepileptic drug that inhibits GABA transaminase.

Uniqueness: this compound is unique due to the presence of deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. This deuteration can also affect the metabolic profile of the compound, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

213.73 g/mol

IUPAC Name

2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H/i1D2,2D2,3D2;

InChI Key

XBUDZAQEMFGLEU-LRDWTYOMSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H].Cl

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN.Cl

Origin of Product

United States

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